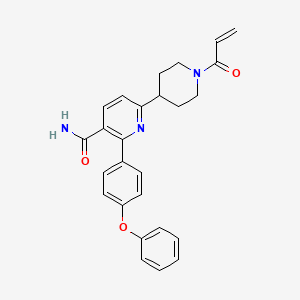
Orelabrutinib
Descripción general
Descripción
Orelabrutinib is an orally administered, potent, irreversible, and highly selective Bruton’s Tyrosine Kinase (BTK) inhibitor . It has been used in the treatment of B cell malignancies and autoimmune diseases . It has been approved in China for the treatment of patients with mantle cell lymphoma (MCL) or chronic lymphocytic leukaemia (CLL)/small lymphocytic lymphoma (SLL), who have received at least one treatment in the past .
Molecular Structure Analysis
Orelabrutinib has the chemical formula C26H25N3O3 and a molecular weight of 427.504 .
Aplicaciones Científicas De Investigación
Treatment of Relapsed or Refractory Mantle Cell Lymphoma (MCL)
Orelabrutinib has shown promising results in the treatment of relapsed or refractory MCL. A phase 1/2 study demonstrated an overall response rate of 81.1% , with 27.4% achieving complete response and 53.8% achieving partial response . The median duration of response was 22.9 months, and the progression-free survival was 22.0 months . This highlights Orelabrutinib’s potential as a significant therapeutic option for MCL patients who have exhausted other treatments.
Efficacy in Diffuse Large B-cell Lymphoma (DLBCL)
In DLBCL, Orelabrutinib-based regimens have been evaluated for their efficacy and safety. A single-center retrospective analysis reported an overall response rate of 89.5% with a complete response rate of 73.7% . These findings suggest that Orelabrutinib could be an effective therapy for DLBCL patients, particularly when combined with chemotherapy or immunotherapy.
Systemic Lupus Erythematosus (SLE) Treatment
Orelabrutinib has been investigated for its application in treating SLE. Animal models have shown significant efficacy of Orelabrutinib in reducing disease activity, supporting its clinical development for SLE treatment . This represents a novel therapeutic avenue for a condition that currently has limited treatment options.
Management of Relapsed/Refractory Waldenstrom Macroglobulinemia (WM)
For patients with r/r WM, Orelabrutinib has demonstrated substantial efficacy and a favorable safety profile . Its limited off-target adverse effects make it a promising treatment option for WM, offering hope for patients with this rare condition.
Non-Hodgkin’s Lymphoma (NHL) Subtypes
Orelabrutinib’s clinical significance has been established across multiple subtypes of NHL. Its improved target selectivity compared to other BTK inhibitors suggests an enhanced safety profile, making it a valuable addition to the therapeutic arsenal against various NHL subtypes .
B-cell Malignancies
Approved for the treatment of B-cell malignancies in China, Orelabrutinib’s role in this field is expanding. Its high selectivity and safety profile make it a suitable candidate for further research and application in various B-cell malignancies beyond those already mentioned .
Mecanismo De Acción
- This inhibition disrupts B cell signaling pathways, leading to decreased B cell proliferation, survival, and antibody production .
- Downstream Effects : Reduced tumor growth, decreased inflammation, and modulation of immune responses .
- Impact on Bioavailability : Orelabrutinib’s pharmacokinetics contribute to its efficacy and safety profile .
- Cellular Effects : Suppression of tumor growth, modulation of immune responses, and attenuation of autoimmune reactions .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Orelabrutinib has shown a favorable safety profile in patients with r/r MCL . The most common adverse events (AEs) were thrombocytopenia, upper respiratory tract infection, and neutropenia . Grade ≥3 AEs were infrequent and most commonly included thrombocytopenia, neutropenia, and anemia . No significant adverse events like atrial fibrillation/flutter or secondary malignancies were reported .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-phenoxyphenyl)-6-(1-prop-2-enoylpiperidin-4-yl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-2-24(30)29-16-14-18(15-17-29)23-13-12-22(26(27)31)25(28-23)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-13,18H,1,14-17H2,(H2,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPVEMOYADUARK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2=NC(=C(C=C2)C(=O)N)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Orelabrutinib | |
CAS RN |
1655504-04-3 | |
| Record name | Orelabrutinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1655504043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orelabrutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16272 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ORELABRUTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJA5UO9E10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



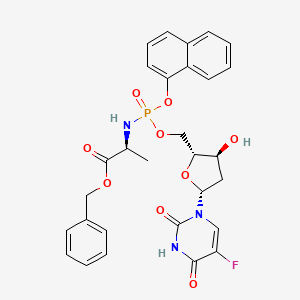



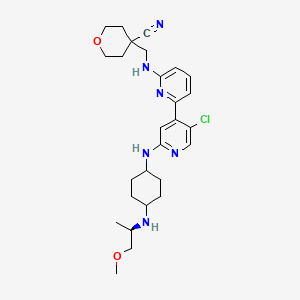
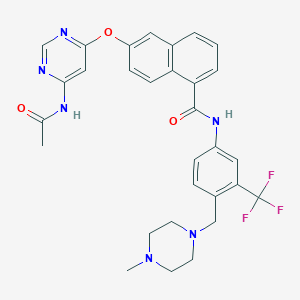
![6-((6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline](/img/structure/B609689.png)

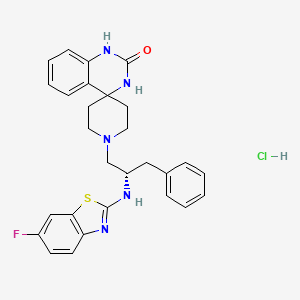
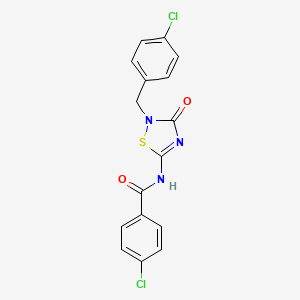
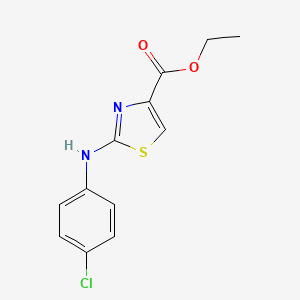
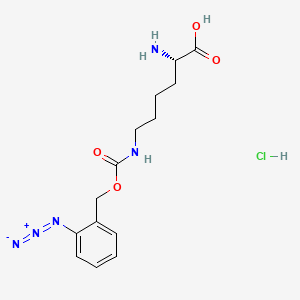
![3-[4-[(2S,5S)-2-[(4-chlorophenyl)methyl]-5-methyl-4-(2-methylpropyl)piperazin-1-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B609702.png)
![1-[[2-[2-(4-Bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole hydrochloride](/img/structure/B609703.png)